molecular formula C26H35N3O2 B10833431 Fused aryl carbocycle derivative 9

Fused aryl carbocycle derivative 9

Cat. No.: B10833431
M. Wt: 421.6 g/mol
InChI Key: YZQOEMNLUIMOMX-UHFFFAOYSA-N
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Description

Fused aryl carbocycle derivative 9 is a compound characterized by a nine-membered carbocyclic core structure. This compound is notable for its complex structure and potential biological activities. The synthesis of such nine-membered carbocycles is challenging due to the high ring strain associated with their formation .

Preparation Methods

The preparation of fused aryl carbocycle derivative 9 involves several synthetic routes, primarily categorized into two main strategies: ring-expansion and ring-contraction reactions, and direct cyclization of acyclic precursors .

    Ring-Expansion and Ring-Contraction Reactions: These methods involve the rearrangement of smaller or larger rings to form the nine-membered carbocycle.

    Direct Cyclization of Acyclic Precursors: This method involves the cyclization of linear precursors to form the nine-membered ring directly.

Chemical Reactions Analysis

Fused aryl carbocycle derivative 9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Fragmentation Reactions: These reactions involve the breaking of the carbocyclic ring to form smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of fused aryl carbocycle derivative 9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes .

Properties

Molecular Formula

C26H35N3O2

Molecular Weight

421.6 g/mol

IUPAC Name

benzyl N-methyl-N-[5-(4-propylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

InChI

InChI=1S/C26H35N3O2/c1-3-15-28-16-18-29(19-17-28)25-14-8-11-22-23(25)12-7-13-24(22)27(2)26(30)31-20-21-9-5-4-6-10-21/h4-6,8-11,14,24H,3,7,12-13,15-20H2,1-2H3

InChI Key

YZQOEMNLUIMOMX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC3=C2CCCC3N(C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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